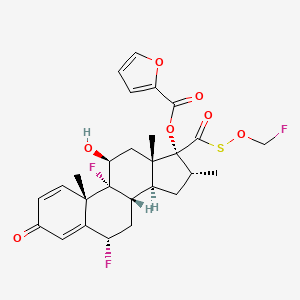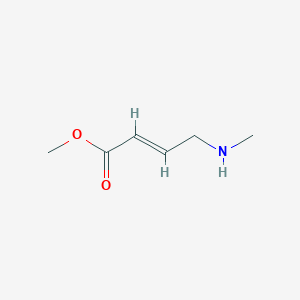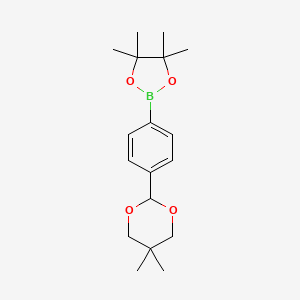![molecular formula C15H22N2O4 B13407662 benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl ester group and a methoxymethylamino carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a butylamine derivative with a methoxymethyl isocyanate, followed by esterification with benzyl alcohol under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various solvent conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of [(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Methyl Ester: Similar structure but with a methyl ester group instead of a benzyl ester.
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Ethyl Ester: Similar structure but with an ethyl ester group.
Uniqueness
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The benzyl ester group may enhance the compound’s stability and solubility, making it suitable for various applications.
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-3-7-13(14(18)16-11-20-2)17-15(19)21-10-12-8-5-4-6-9-12/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H,16,18)(H,17,19)/t13-/m0/s1 |
Clave InChI |
PZCDOTYJJIBHHJ-ZDUSSCGKSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCC(C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


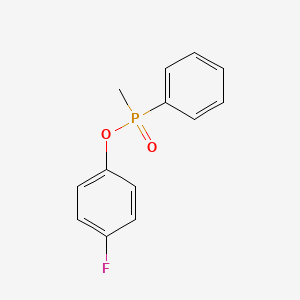
![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
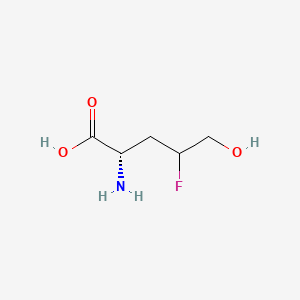
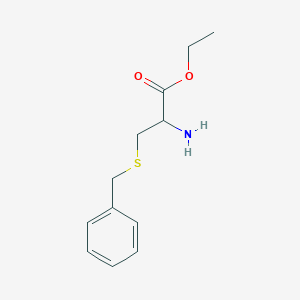
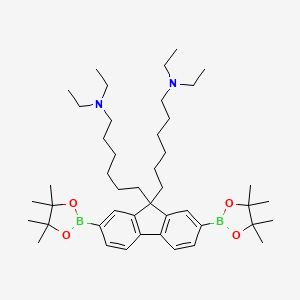
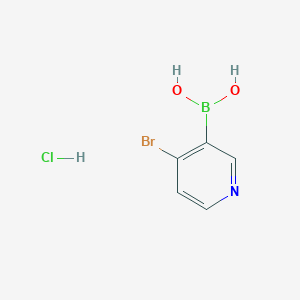
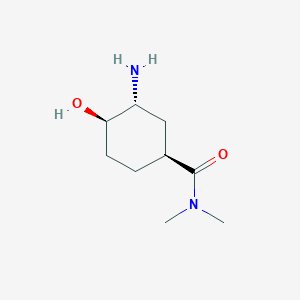
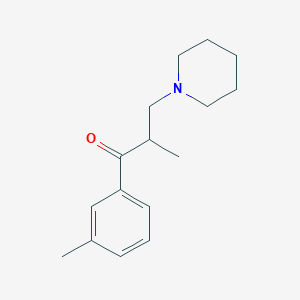
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
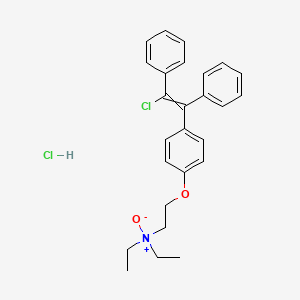
![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
